4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-4-5(8)10-2-11-7(4)12-6(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKEUGHQKFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine typically involves the iodination of a precursor compound. One common method involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by adding a saturated solution of sodium thiosulfate, filtering, washing with water, and drying under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine exhibit significant anticancer properties. Studies have shown that these derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds derived from this scaffold have been synthesized and tested for their efficacy against breast and lung cancer cells, demonstrating promising results in preclinical trials .
-
Antiviral Properties
- The compound has also been investigated for its antiviral activity. It is believed to interfere with viral replication mechanisms by inhibiting viral enzymes or host cell receptors essential for viral entry and propagation. Studies have highlighted its potential effectiveness against viruses such as influenza and HIV .
- Anti-inflammatory Effects
Agrochemical Applications
The compound's structure allows it to function as a potential herbicide or pesticide. Research into its agrochemical applications has revealed that it can inhibit specific plant enzymes or pathways critical for growth, making it a candidate for developing new agricultural chemicals .
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was shown to reduce cell viability significantly compared to controls .
Case Study 2: Antiviral Efficacy
In vitro experiments revealed that a synthesized derivative exhibited potent antiviral activity against the influenza virus by inhibiting hemagglutinin activity, which is crucial for viral entry into host cells. The compound showed a dose-dependent response in reducing viral titers .
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural and Functional Group Variations
(a) 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- Structure : Features methyl groups at positions 5 and 6 instead of iodine and methyl.
- Applications : Widely used as a key intermediate in pharmaceuticals and agrochemicals. The absence of iodine reduces steric hindrance, enhancing reactivity in alkylation or arylation reactions .
- Physicochemical Properties : Lower molecular weight (C₇H₆ClN₂S; ~198.6 g/mol) compared to the iodo analog (C₇H₄ClIN₂S; ~317.54 g/mol).
(b) Ethyl 4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Structure : Contains an ester group at position 6 (C₁₀H₉ClN₂O₂S; 256.71 g/mol) instead of iodine.
- Reactivity : The electron-withdrawing ester group directs electrophilic substitution to position 2 or 3. This contrasts with the iodo analog, where the iodine acts as a leaving group in cross-coupling reactions .
(c) 4-Substituted Anilinothieno[2,3-d]pyrimidine-6-methanone
- Structure: Features a ketone group at position 6 and an anilino substituent at position 4.
Comparison with Pyrido[2,3-d]pyrimidine Derivatives
(a) BW 301U (2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine)
- Structure: Pyrido[2,3-d]pyrimidine core with diamino and dimethoxybenzyl groups.
- Bioactivity: A potent dihydrofolate reductase inhibitor with high lipophilicity, enabling rapid cell membrane diffusion. Unlike the thieno analog, its fused pyridine ring enhances π-stacking in enzyme active sites .
(b) 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
- Structure : Partially saturated pyrido[2,3-d]pyrimidine with a chloro and amine group.
- Applications: The saturated ring reduces aromaticity, increasing solubility for aqueous-phase reactions compared to the fully aromatic thieno analog .
Physicochemical and Reactivity Data
Biological Activity
4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound notable for its unique structure, which includes both chlorine and iodine atoms. This compound has garnered interest in medicinal chemistry and biological research due to its potential applications in drug development and as a biochemical probe.
| Property | Value |
|---|---|
| Molecular Formula | C7H4ClIN2S |
| Molecular Weight | 252.53 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZVYQKQJXFLKAB-UHFFFAOYSA-N |
| Canonical SMILES | ClC1=C(SC(=N1)C(=N)I)C(=N)C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity, which is crucial in therapeutic contexts such as cancer treatment or anti-inflammatory applications.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its efficacy against human breast cancer cells. The compound exhibited significant cytotoxicity with an EC50 value in the low micromolar range, indicating strong potential for further development as a therapeutic agent against malignancies .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise in antimicrobial and anti-inflammatory activities. Research indicates that similar thieno[2,3-d]pyrimidines often demonstrate these properties, suggesting that this compound may also exhibit such effects through inhibition of specific pathways involved in inflammation and microbial resistance .
Case Study: Breast Cancer Cell Lines
A study investigating the effects of various thieno[2,3-d]pyrimidines on T47D human breast cancer cells found that derivatives of this compound induced apoptosis through mechanisms involving tubulin polymerization inhibition. This highlights the compound's potential role in disrupting cancer cell proliferation .
Synthesis and Derivatives
The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This versatility enables the creation of derivatives with enhanced biological activities. For example, substitution reactions can yield compounds with improved selectivity for specific biological targets .
Q & A
Q. What are the key synthetic routes for preparing 4-chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
A common multistep synthesis involves halogenation and cyclization reactions. For example, similar thieno[2,3-d]pyrimidine derivatives are synthesized via:
Cyclization of thiophene precursors with formamidine or thiourea derivatives under reflux conditions (e.g., ethanol/HCl, 80°C for 6–12 hours) .
Iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C .
Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of iodinating agent), temperature (avoiding side reactions like dehalogenation), and solvent polarity. Low yields (<50%) are often attributed to competing substitutions or incomplete cyclization .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro and iodo groups at positions 4 and 6, respectively) and methyl group integration .
- High-resolution mass spectrometry (HRMS): Validate molecular formula (C₇H₅ClIN₂S) and isotopic patterns for iodine.
- HPLC (C18 column, acetonitrile/water gradient): Assess purity (>95% required for biological assays). Impurities often arise from incomplete halogenation or residual solvents .
Q. What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact with halogenated intermediates .
- Ventilation: Use fume hoods for reactions releasing HCl or HI gases.
- Storage: Inert atmosphere (argon) at –20°C to prevent decomposition. Avoid exposure to moisture, which may hydrolyze the chloro group .
Advanced Research Questions
Q. How does the iodine substituent at position 6 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The C–I bond’s moderate strength (≈50 kcal/mol) enables selective coupling under palladium catalysis. Key considerations:
- Catalyst system: Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C achieves >70% coupling efficiency with aryl boronic acids .
- Competing dehalogenation: Overly harsh conditions (e.g., >100°C) may reduce the iodo group to hydrogen.
- Steric effects: The methyl group at position 5 can hinder coupling at adjacent positions, requiring ligand optimization (e.g., XPhos) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. kinase inhibition)?
Discrepancies often arise from:
- Assay conditions: Varying bacterial strains (Gram-positive vs. Gram-negative) or kinase isoforms (e.g., EGFR vs. VEGFR2) .
- Solubility limitations: Poor aqueous solubility (logP ≈2.8) may reduce apparent activity. Use DMSO stocks ≤1% to avoid cytotoxicity artifacts .
- Metabolite interference: Hepatic microsome studies (e.g., rat S9 fractions) identify active/deactivated metabolites influencing potency .
Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?
- Docking studies (AutoDock Vina): Map interactions between the pyrimidine core and kinase ATP-binding pockets. The iodo group’s size may sterically block non-target kinases .
- QSAR models: Correlate substituent electronegativity (e.g., Cl, I) with IC₅₀ values. Methyl groups at position 5 enhance hydrophobic interactions in deeper binding pockets .
Q. What mechanistic insights explain its stability under acidic vs. basic conditions?
- Acidic conditions (pH <3): Protonation of the pyrimidine nitrogen increases electrophilicity, risking hydrolysis of the chloro group (t₁/₂ ≈2 hours at 37°C) .
- Basic conditions (pH >9): Deprotonation triggers ring-opening via nucleophilic attack at position 2 or 4. Stabilization requires buffered media (pH 7–8) for biological assays .
Methodological Recommendations
- Scale-up synthesis: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for greener processes .
- Crystallography: Single-crystal X-ray diffraction (Mo-Kα radiation) resolves ambiguities in halogen positioning .
- Troubleshooting low yields: Employ microwave-assisted synthesis (100–150°C, 30 minutes) to accelerate sluggish cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
